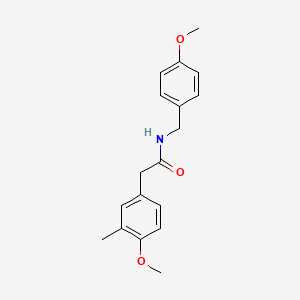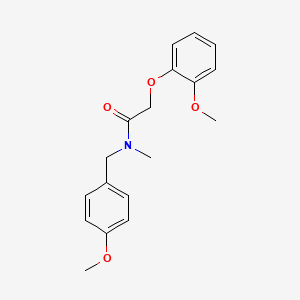![molecular formula C16H17ClN4O2 B5498962 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid, also known as CP-724,714, is a small molecule inhibitor that has been studied for its potential therapeutic use in cancer treatment. The compound belongs to the class of pyrimidinecarboxylic acids and has a molecular weight of 397.9 g/mol.
Mecanismo De Acción
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid binds to the ATP-binding site of the IGF-1R and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. The compound also induces the internalization and degradation of the IGF-1R, leading to a sustained inhibition of receptor activity.
Biochemical and Physiological Effects
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound also inhibits tumor growth in animal models of cancer. In addition, 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to sensitize cancer cells to the effects of chemotherapy and radiation therapy, potentially enhancing their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid is its specificity for the IGF-1R, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has limited solubility in water and requires the use of organic solvents for administration, which can complicate its use in laboratory experiments.
Direcciones Futuras
1. Combination therapy: 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Future research could focus on developing combination therapies that incorporate 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid to improve outcomes in cancer patients.
2. Biomarker identification: The response to 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid varies among different types of cancer and individual patients. Future research could focus on identifying biomarkers that predict response to the compound, allowing for more personalized treatment approaches.
3. Alternative delivery methods: The use of organic solvents for administration of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid can be problematic in clinical settings. Future research could focus on developing alternative delivery methods, such as nanoparticles or liposomes, to improve the solubility and bioavailability of the compound.
4. Resistance mechanisms: Resistance to 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid can develop over time in cancer cells. Future research could focus on identifying the molecular mechanisms underlying resistance and developing strategies to overcome it.
5. Clinical trials: 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has shown promising results in preclinical studies, but clinical trials have been limited. Future research could focus on conducting larger-scale clinical trials to evaluate the safety and efficacy of the compound in cancer patients.
Métodos De Síntesis
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid involves the reaction of 4-chlorophenylpiperazine with 6-methyl-4-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the piperazine and pyrimidinecarboxylic acid moieties.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid has been extensively studied for its potential use as an anticancer agent. The compound inhibits the activity of the insulin-like growth factor 1 receptor (IGF-1R), which is overexpressed in many types of cancer cells and plays a critical role in cancer cell survival and proliferation. Inhibition of IGF-1R activity by 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-10-14(15(22)23)19-16(18-11)21-8-6-20(7-9-21)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVUZOUVANJWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)
![2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5498908.png)
![5-(3,4-dimethoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498923.png)
![7-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5498928.png)

![N-{2-[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5498947.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)